

# Spectroscopic Unveiling of 1,4-Dichlorobutan-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 1,4-Dichlorobutan-2-one

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[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This technical guide provides an in-depth analysis of the spectroscopic characteristics of **1,4-Dichlorobutan-2-one**, a compound of interest for synthetic chemists and drug development professionals. Due to the absence of publicly available experimental spectroscopic data for **1,4-Dichlorobutan-2-one**, this guide presents a robust set of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

This guide also includes verified experimental data for the related compounds, 1,4-dichlorobutane and 1,4-dichloro-2-butene, to provide a comparative framework for researchers. Furthermore, detailed experimental protocols and a logical workflow for spectroscopic analysis are provided to aid in the structural elucidation of similar novel entities.

## Predicted Spectroscopic Data of 1,4-Dichlorobutan-2-one

The following tables summarize the predicted spectroscopic data for **1,4-Dichlorobutan-2-one**. These predictions are based on established computational models and provide a valuable reference for the characterization of this compound.

## Predicted $^1\text{H}$ NMR Spectral Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.30	Singlet	2H	Cl-CH <sub>2</sub> -C=O
~3.80	Triplet	2H	Cl-CH <sub>2</sub> -CH <sub>2</sub> -
~3.00	Triplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -C=O

## Predicted $^{13}\text{C}$ NMR Spectral Data ( $\text{CDCl}_3$ , 100 MHz)

Chemical Shift (ppm)	Assignment
~200	C=O
~48	Cl-CH <sub>2</sub> -C=O
~45	Cl-CH <sub>2</sub> -CH <sub>2</sub> -
~35	-CH <sub>2</sub> -CH <sub>2</sub> -C=O

## Predicted IR Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~1730	Strong	C=O stretch
~1420	Medium	CH <sub>2</sub> bend
~1280	Medium	CH <sub>2</sub> wag
~750	Strong	C-Cl stretch

## Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
140/142/144	$[M]^+$ (Molecular ion with Cl isotopes)
105/107	$[M-Cl]^+$
91/93	$[ClCH_2CH_2CO]^+$
49/51	$[CH_2Cl]^+$

## Experimental Spectroscopic Data of Related Compounds

For comparative purposes, the following tables present experimental spectroscopic data for 1,4-dichlorobutane and 1,4-dichloro-2-butene.

### 1,4-Dichlorobutane: Experimental Spectroscopic Data

$^1H$  NMR ( $CDCl_3$ ): Two multiplets at approximately 3.6 ppm and 2.0 ppm.[\[1\]](#)[\[2\]](#)

$^{13}C$  NMR ( $CDCl_3$ ): Peaks at approximately 44.8 ppm and 30.5 ppm.

IR (neat): Characteristic peaks include C-H stretching ( $\sim 2960\text{ cm}^{-1}$ ) and C-Cl stretching ( $\sim 730\text{ cm}^{-1}$ ).

MS (EI): Key fragments include m/z 90/92 ( $[M-HCl]^+$ ) and 55 ( $[C_4H_7]^+$ ).

### 1,4-Dichloro-2-butene: Experimental Spectroscopic Data

$^1H$  NMR ( $CDCl_3$ ): Signals for the vinyl and methylene protons are observed.

$^{13}C$  NMR ( $CDCl_3$ ): Resonances for the  $sp^2$  and  $sp^3$  hybridized carbons are present.

IR (neat): Key absorptions include C=C stretching ( $\sim 1650\text{ cm}^{-1}$ ) and C-Cl stretching.

MS (EI): The mass spectrum shows fragments corresponding to the loss of chlorine and other fragmentation pathways.

## Experimental Protocols

The acquisition of reliable spectroscopic data is contingent upon rigorous experimental methodology. Standard protocols for the techniques discussed are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The spectrum is acquired on a spectrometer operating at a field strength of 400 MHz or higher. For  $^1\text{H}$  NMR, standard parameters include a  $90^\circ$  pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed, and a larger number of scans is required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

### Infrared (IR) Spectroscopy

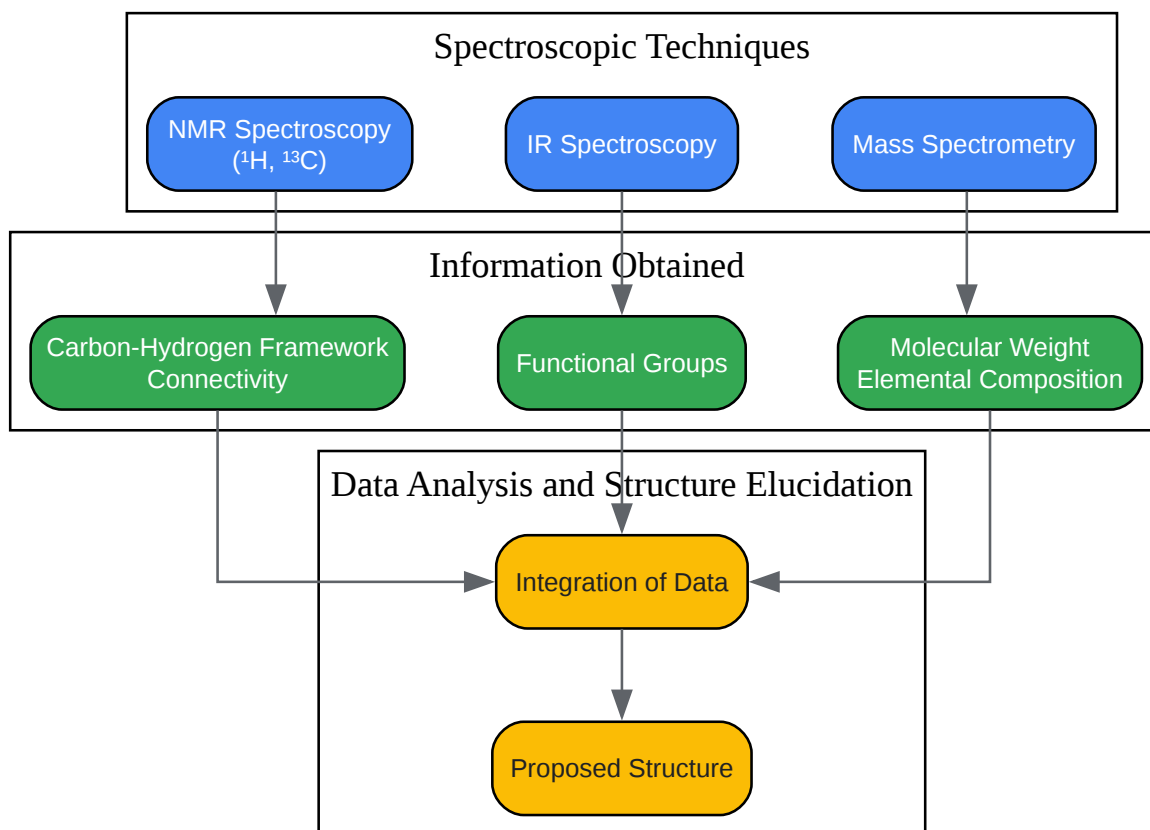
For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the empty sample holder or ATR crystal is recorded and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

For a volatile compound like **1,4-Dichlorobutan-2-one**, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques discussed.



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## References

- 1. UWPR [proteomicsresource.washington.edu]
- 2. FFC - Fragment Formula Calculator [ffc.bioinfo.nat.tu-bs.de]
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